{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol
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Overview
Description
{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol is a chemical compound with the molecular formula C7H6ClN3O It is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities
Scientific Research Applications
Chemistry: In chemistry, {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in biological and medicinal research. It has been investigated for its antimicrobial properties and its ability to modulate various biological pathways. Its structural similarity to purines makes it a candidate for drug development targeting GABA receptors, proton pumps, and other biological targets .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides, fungicides, and therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of imidazo[4,5-b]pyridine derivatives, such as (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol, are diverse and depend on the specific derivative . They are known to play a crucial role in numerous disease conditions . For instance, they have been found to modulate the GABA A receptor as positive allosteric modulators .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For example, as GABA A receptor positive allosteric modulators, they enhance the effect of the neurotransmitter GABA on the GABA A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron . This leads to decreased neuron excitability, which can have various effects depending on the specific neurons affected.
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives influence many cellular pathways necessary for the proper functioning of various cells . They can affect the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The specific pathways affected would depend on the exact derivative and its targets.
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, often aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, modulation of the GABA A receptor can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol. For instance, the solvent used in the synthesis of imidazo[4,5-b]pyridine derivatives can affect the outcome of the reaction . Additionally, the nature of the R group in the imidazo[4,5-b]pyridine structure can influence its fungicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol typically involves the reaction of 6-chloro-2,3-diaminopyridine with glycolic acid. The mixture is stirred at 150°C for 4 hours, followed by treatment with 3N aqueous hydrochloric acid and subsequent neutralization with aqueous ammonia. The product is then purified by column chromatography using a gradient elution method with mixtures of ethyl acetate and methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar biological activities.
Imidazo[4,5-c]pyridine: Another isomer with distinct chemical properties and applications.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals as a core structure in various drugs.
Uniqueness: {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol is unique due to the presence of the hydroxyl group at the 2-position and the chlorine atom at the 5-position. These functional groups confer specific reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(5-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(10-5)11-6(3-12)9-4/h1-2,12H,3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUTMAEZUWPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-09-8 |
Source
|
Record name | {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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